Differential AChE Inhibition: 3-Benzofuran Series Shows a 2.9-fold Potency Gain Over Lead Compound
In a direct head-to-head comparison within the same study, the benzofuran piperidine derivative 3h (featuring the 3-yl-piperidine motif) demonstrated a 2.9-fold improvement in hAChE inhibition (IC50 = 21 μM) compared to the lead compound 3 (hAChE IC50 = 61 μM) [1]. This quantitative gain is accompanied by an increase in Aβ1-42 anti-aggregation activity from 45.45% to 57.71% [1].
| Evidence Dimension | hAChE Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 21 μM (compound 3h, a 3-yl-piperidine derivative) |
| Comparator Or Baseline | IC50 = 61 μM (compound 3, the lead 3-yl-piperidine) |
| Quantified Difference | 2.9-fold improvement (61 μM / 21 μM) |
| Conditions | In vitro hAChE inhibition assay |
Why This Matters
This 2.9-fold potency increase is a significant optimization milestone for an early lead, validating the 3-yl-piperidine substitution as a vector for improving target engagement in neurodegenerative disease programs.
- [1] Chowdhury SR, et al. Synthesis, biological evaluation and molecular modeling of benzofuran piperidine derivatives as Aβ antiaggregant. Eur J Med Chem. 2021;222:113541. View Source
